molecular formula C9H11N3O2 B11786571 3-Amino-4-cyano-1-isopropyl-1H-pyrrole-2-carboxylic acid

3-Amino-4-cyano-1-isopropyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B11786571
M. Wt: 193.20 g/mol
InChI Key: QRLDPQSWNXDCAR-UHFFFAOYSA-N
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Description

3-Amino-4-cyano-1-isopropyl-1H-pyrrole-2-carboxylic acid: is a heterocyclic organic compound that features a pyrrole ring substituted with amino, cyano, isopropyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-cyano-1-isopropyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with an amine in the presence of a catalyst can lead to the formation of the pyrrole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-cyano-1-isopropyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-cyano-1-isopropyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-cyano-1-isopropyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

3-amino-4-cyano-1-propan-2-ylpyrrole-2-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c1-5(2)12-4-6(3-10)7(11)8(12)9(13)14/h4-5H,11H2,1-2H3,(H,13,14)

InChI Key

QRLDPQSWNXDCAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=C1C(=O)O)N)C#N

Origin of Product

United States

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